Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-1,7-naphthyridine-3-carbonitrile

Kinase Inhibitor Design Medicinal Chemistry Scaffold Selection EGFR TKI

4-Chloro-1,7-naphthyridine-3-carbonitrile is the validated 1,7-naphthyridine core for kinase inhibitor design: retains high potency and selectivity versus the inactive 1,8-isomer. Its C4-chloro leaving group and C3-cyano electron-withdrawing handle enable sequential SNAr and cross-coupling to access 4,6-disubstituted-3-carbonitrile pharmacophores active against Tpl2 (MAP3K8), EGFR, and PIP4K2A kinases. Supplied at ≥95% purity, this building block is routinely stocked by specialist chemical suppliers and is suitable for hit-to-lead and chemical probe synthesis at gram-to-kilogram scales.

Molecular Formula C9H4ClN3
Molecular Weight 189.60
CAS No. 1211580-91-4
Cat. No. B1650876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,7-naphthyridine-3-carbonitrile
CAS1211580-91-4
Molecular FormulaC9H4ClN3
Molecular Weight189.60
Structural Identifiers
SMILESC1=CN=CC2=NC=C(C(=C21)Cl)C#N
InChIInChI=1S/C9H4ClN3/c10-9-6(3-11)4-13-8-5-12-2-1-7(8)9/h1-2,4-5H
InChIKeyRCDBOCBHIVXVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1,7-naphthyridine-3-carbonitrile (CAS 1211580-91-4): A Versatile 1,7-Naphthyridine-3-carbonitrile Scaffold for Kinase Inhibitor and Heterocyclic Chemistry Research


4-Chloro-1,7-naphthyridine-3-carbonitrile is a heterocyclic building block featuring a chlorine leaving group at the 4-position and a cyano group at the 3-position on a 1,7-naphthyridine core . Commercially supplied with a minimum purity of 95% (molecular weight 189.60 g/mol, C9H4ClN3) as a versatile small-molecule scaffold for research purposes , it serves as a key synthetic intermediate in medicinal chemistry programs. Its structure enables sequential nucleophilic aromatic substitution and cross-coupling reactions to generate diverse 4,6-disubstituted-1,7-naphthyridine-3-carbonitrile derivatives that have been advanced as inhibitors of kinases such as Tpl2 (MAP3K8) and EGFR [1][2].

Why 4-Chloro-1,7-naphthyridine-3-carbonitrile Cannot Be Interchanged with Generic Isomeric Naphthyridine or Quinoline Scaffolds


Simple substitution of the 1,7-naphthyridine core with its regioisomeric 1,8-naphthyridine counterpart, or with a quinoline-3-carbonitrile scaffold, leads to profound differences in biological activity that are well-documented in the primary literature. Direct head-to-head comparisons demonstrate that compounds built on a 1,7-naphthyridine-3-carbonitrile core retain high kinase inhibitory potency, whereas the corresponding 1,8-naphthyridine-3-carbonitrile analogs are consistently and significantly less active [1]. The 4-chloro-3-carbonitrile functionalization pattern is critical as it provides the required reactive handle for sequential derivatization to access the biologically active 4-anilino-6-amino pharmacophore [2][3]. This is not a 'mix-and-match' scenario; the nitrogen atom positioning within the fused ring system directly impacts hinge-binding interactions with kinase targets, and even subtle changes such as the presence or absence of a 6-fluoro substituent can significantly alter the synthetic route (e.g., the key intermediate 4-chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile vs. the des-fluoro building block) [2].

Quantitative Differentiation Guide for 4-Chloro-1,7-naphthyridine-3-carbonitrile: Regioisomeric, Scaffold-Level, and Synthetic Utility Evidence


Regioisomeric Scaffold Advantage: 1,7-Naphthyridine-3-carbonitrile Cores Retain High Kinase Inhibitory Potency vs. 1,8-Naphthyridine Isomers

In a systematic study of 4-anilino naphthyridine-3-carbonitriles as EGFR kinase inhibitors, the 1,7-naphthyridine core structure was shown to be essential for high potency. While quantitative IC50 values for the bare 4-chloro-1,7-naphthyridine-3-carbonitrile scaffold are not typically reported in primary literature (as it serves as a synthetic intermediate rather than a final bioactive entity), the class-wide comparison is definitive: compounds possessing the 1,7-naphthyridine core exhibit significantly higher EGFR inhibitory activity than their direct 1,8-naphthyridine counterparts, which are described as 'significantly less active' [1]. This regioisomeric advantage is attributed to molecular modeling observations showing a more favorable binding mode for the 1,7-isomer within the kinase hinge region [1]. For a procurement decision, selecting the 1,7-naphthyridine-3-carbonitrile scaffold over the 1,8-isomer is critical for maintaining on-target potency.

Kinase Inhibitor Design Medicinal Chemistry Scaffold Selection EGFR TKI

Proven Synthetic Utility: Documented Role as Key Intermediate in Developing Nanomolar Tpl2 Kinase Inhibitors

The 4-chloro-1,7-naphthyridine-3-carbonitrile scaffold is the direct synthetic entry point to a series of 6-substituted-4-anilino-1,7-naphthyridine-3-carbonitrile Tpl2 kinase inhibitors. A closely related analog, 4-chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile, was used as the key intermediate for the synthesis of a library of inhibitors that demonstrated Tpl2 IC50 values in the range of 12–50 nM [1]. These inhibitors showed remarkable selectivity: their affinity for Tpl2 was at least 2,000- to 10,000-fold higher than for other kinases (Raf-1, MEK, p38, CaMKII) [1]. The 4-chloro-3-carbonitrile building block (the des-fluoro version) is the logical starting material for parallel SAR exploration at the 6-position, enabling generation of novel analogs with potentially distinct selectivity profiles. At least one optimized analog, Tpl2 Kinase Inhibitor 1 (IC50 = 50 nM), demonstrated >800-fold selectivity over MEK, >3,600-fold over p38 MAPK, >8,000-fold over PKC, and >2,200-fold over Src .

Inflammation Autoimmune Disease Tpl2 Kinase TNF-alpha

Distinct Advantage over Quinoline-3-carbonitrile Scaffold: The 1,7-Naphthyridine Ring Provides an Additional Nitrogen Atom for Hinge-Binding and Physicochemical Optimization

The 1,7-naphthyridine-3-carbonitrile scaffold is structurally analogous to 4-anilinoquinoline-3-carbonitriles, a well-known class of irreversible EGFR/HER2 inhibitors, but with a crucial difference: the presence of a second nitrogen in the fused ring. This additional heteroatom reduces lipophilicity (XLogP3-AA ≈ 1.5 for 4-chloro-1,7-naphthyridine-3-carbonitrile) [1] versus typical quinoline-3-carbonitriles, providing a more favorable topological polar surface area (TPSA = 49.6 Ų) [1] and offering an extra hydrogen-bond acceptor site for kinase hinge binding. In the Wyeth EGFR program, this was exploited to maintain or improve enzyme potency while modulating physicochemical properties [2]. For researchers seeking to balance potency with acceptable ADME properties, the naphthyridine scaffold offers an intrinsic advantage over carbocyclic quinoline analogs.

Scaffold Hopping Lead Optimization Kinase Inhibitor Design Physicochemical Properties

Unique Electrophilic Reactivity Enables Rapid Diversification: Dual Displacement at C-4 Chloro and C-6 (if activated) is a Documented Synthetic Sequence

The 4-chloro-3-carbonitrile architecture is specifically designed to enable a two-step, divergent synthesis of highly functionalized kinase inhibitors. The established protocol involves: (1) displacement of the 4-chloro group with anilines (or other amines) to introduce a 'headpiece,' followed by (2) nucleophilic aromatic substitution or cross-coupling at the 6-position to install a 'tailpiece' [1][2]. This sequence was successfully employed to generate diverse compound libraries (24 final compounds in the Tpl2 program, 2a–y) from a single advanced intermediate [2]. The 4-chloro substituent is the critical reactive handle for the first diversification step, and the 3-carbonitrile group serves as both an electron-withdrawing activator for the substitution reaction and a tunable pharmacophoric element.

Parallel Synthesis Chemical Biology Library Synthesis Medicinal Chemistry

Validated Application Across Multiple Kinase Targets (EGFR, Tpl2, PIP4K2A): A Proven Privileged Structure for Kinase Inhibitor Discovery

The 1,7-naphthyridine-3-carbonitrile core has been validated across multiple, structurally distinct kinase targets. Beyond EGFR (Wissner 2004) and Tpl2 (Gavrin 2005), Bayer reported the discovery of potent and highly selective 1,7-naphthyridine-based inhibitors BAY-091 and BAY-297 of the lipid kinase PIP4K2A, with the starting cyanonaphthyridine singleton hit showing an IC50 of 14 nM [1]. The synthesis of these advanced leads involved a 4-chloro-1,7-naphthyridine-3-carbonitrile analog (bromide 8b) as a key intermediate [1]. This cross-target validation confirms the scaffold's privileged nature and reduces the risk of adopting it as a starting point for new kinase inhibitor projects.

Kinase Inhibitor Chemical Probe Drug Discovery Privileged Scaffold

Commercial Availability and Purity Profile: Supplier-Confirmed ≥95% Purity with Analytical Traceability

4-Chloro-1,7-naphthyridine-3-carbonitrile is commercially available from multiple reputable suppliers with documented purity specifications. CymitQuimica (Biosynth brand) supplies the compound with a minimum purity of 95%, and Leyan offers it at 95% purity under product number 2007202 . The compound is provided in standard pack sizes of 50 mg and 500 mg, with larger bulk quantities available . The InChI Key (RCDBOCBHIVXVGQ-UHFFFAOYSA-N) provides a unique structural identifier for unambiguous procurement [1]. In contrast, many custom-synthesized analogs (e.g., the 6-fluoro, 6-bromo, or other substituted variants required for specific SAR studies) are not available from stock and require bespoke synthesis, representing additional lead time and cost.

Chemical Procurement Building Block Supply Quality Control

Optimal Research Application Scenarios for 4-Chloro-1,7-naphthyridine-3-carbonitrile Based on Documented Evidence


Medicinal Chemistry: Synthesis of Tpl2 (MAP3K8) Kinase Inhibitor Libraries for Inflammatory Disease Research

Use 4-chloro-1,7-naphthyridine-3-carbonitrile as the starting building block to synthesize focused libraries of 4-anilino-6-amino-1,7-naphthyridine-3-carbonitriles for Tpl2 kinase inhibition, following the synthetic methodology of Gavrin et al. (2005) and patent WO-2006124944. Optimized analogs from this series have demonstrated low nanomolar Tpl2 potency (IC50 = 50 nM) and >2,000-fold selectivity over off-target kinases [1][2]. This approach enables hit-to-lead exploration for rheumatoid arthritis and other TNF-α-mediated diseases.

Kinase Inhibitor Lead Optimization: Regioisomeric Scaffold Comparison Studies to Probe Hinge-Binding Requirements

Employ 4-chloro-1,7-naphthyridine-3-carbonitrile as the 1,7-naphthyridine template in a matched-pair comparison with its 1,8-naphthyridine isomer to experimentally validate scaffold effects on kinase hinge binding, solubility, and selectivity. As demonstrated by Wissner et al. (2004), only the 1,7-isomer retains high kinase inhibitory activity [1]. This strategy helps identify the optimal core for a given kinase target before committing extensive medicinal chemistry resources.

Chemical Biology: Design of Selective Chemical Probes for Understudied Kinases Using a Privileged Scaffold

Utilize the 1,7-naphthyridine-3-carbonitrile core as a privileged starting point for discovering chemical probes targeting understudied kinases. The scaffold has been validated across three distinct kinase families (EGFR tyrosine kinase, Tpl2 MAP3K, PIP4K2A lipid kinase) [1][2][3]. The modular synthetic route allows for rapid analog generation to achieve target selectivity, making it suitable for chemical probe development programs seeking novel kinase inhibitors.

Process Chemistry: Development of Scalable Routes to Naphthyridine-Based Pharmaceutical Intermediates

Leverage the commercial availability of 4-chloro-1,7-naphthyridine-3-carbonitrile (≥95% purity from multiple vendors) to establish a scalable synthetic route for advanced pharmaceutical intermediates [1][2]. Its dual reactive handles (C-4 chlorine for SNAr, C-3 nitrile as an electron-withdrawing group and potential precursor to amide/acid functionalities) make it suitable for kilogram-scale process development of naphthyridine-containing drug candidates.

Quote Request

Request a Quote for 4-Chloro-1,7-naphthyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.